![molecular formula C23H22N4O5S2 B2486855 (Z)-ethyl 2-(2-((5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)imino)-6-(methylsulfonyl)benzo[d]thiazol-3(2H)-yl)acetate CAS No. 1173544-62-1](/img/structure/B2486855.png)

(Z)-ethyl 2-(2-((5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)imino)-6-(methylsulfonyl)benzo[d]thiazol-3(2H)-yl)acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

This would involve a detailed examination of the methods used to synthesize the compound. It could include the starting materials, reaction conditions, catalysts used, and the steps of the reaction .Molecular Structure Analysis

Molecular structure analysis would involve determining the arrangement of atoms in the molecule and the types of bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry might be used .Chemical Reactions Analysis

This would involve studying the reactions that the compound undergoes. It could include looking at what reactants it combines with, what products it forms, the conditions under which the reaction occurs, and the mechanism of the reaction .Physical And Chemical Properties Analysis

This would involve measuring properties such as the compound’s melting point, boiling point, solubility in various solvents, and reactivity with common reagents. Techniques such as thermogravimetric analysis could be used .Scientific Research Applications

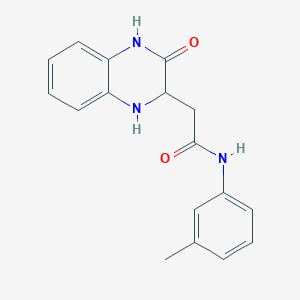

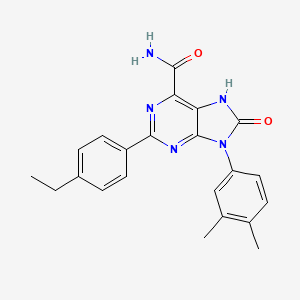

Antiviral Activity

The pyrazole scaffold has been associated with antiviral properties. Researchers have synthesized derivatives of this compound and evaluated their efficacy against various viruses. For instance:

- (Z)-ethyl 2-(2-((5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)imino)-6-(methylsulfonyl)benzo[d]thiazol-3(2H)-yl)acetate could be investigated for its antiviral potential against influenza A or other RNA and DNA viruses . Further studies could explore its mechanism of action and potential clinical applications.

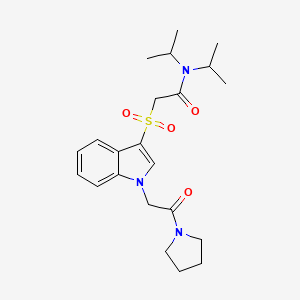

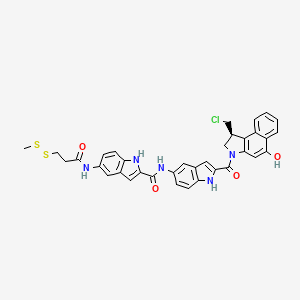

Anti-HIV Activity

Indole derivatives, which share structural similarities with our compound, have shown promise as anti-HIV agents. Molecular docking studies could be performed to assess the binding affinity of our compound to HIV-1 targets . Investigating its potential as an anti-HIV drug could be a valuable avenue of research.

Antileishmanial and Antimalarial Activities

Pyrazole-bearing compounds are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities. Considering the structural features of our compound, it might be worthwhile to explore its effectiveness against Leishmania parasites and Plasmodium species .

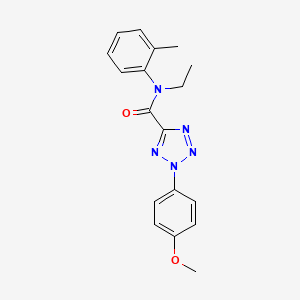

Catalyst for Intramolecular Reactions

The compound ethyl 2-[(2Z)-6-methanesulfonyl-2-[(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)imino]-2,3-dihydro-1,3-benzothiazol-3-yl]acetate contains a phospholene oxide moiety. Such compounds have been used as catalysts for intramolecular aza-Wittig cyclization reactions and polymerization reactions . Researchers could explore its catalytic properties further.

Complexing Agent for Palladium(II)

Sulfur-containing pyrazoles have been found to be efficient complexing agents for palladium(II). Our compound’s structure suggests it could exhibit similar properties, potentially finding applications in coordination chemistry or catalysis .

Other Potential Activities

Given the diverse nature of pyrazole-based compounds, it’s worth investigating additional activities such as antibacterial, anti-inflammatory, analgesic, and antioxidant effects . Researchers could explore these avenues to uncover novel therapeutic possibilities.

Safety And Hazards

properties

IUPAC Name |

ethyl 2-[2-(5-methyl-1-phenylpyrazole-4-carbonyl)imino-6-methylsulfonyl-1,3-benzothiazol-3-yl]acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22N4O5S2/c1-4-32-21(28)14-26-19-11-10-17(34(3,30)31)12-20(19)33-23(26)25-22(29)18-13-24-27(15(18)2)16-8-6-5-7-9-16/h5-13H,4,14H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBOXFXWRXAYMHE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CN1C2=C(C=C(C=C2)S(=O)(=O)C)SC1=NC(=O)C3=C(N(N=C3)C4=CC=CC=C4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22N4O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

498.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-ethyl 2-(2-((5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)imino)-6-(methylsulfonyl)benzo[d]thiazol-3(2H)-yl)acetate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl (1R,3R)-3-{[(tert-butoxy)carbonyl]amino}cyclopentane-1-carboxylate](/img/no-structure.png)

![Ethyl 6-hydroxypyrazolo[1,5-a]pyridine-7-carboxylate](/img/structure/B2486784.png)

![1-{2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-methylpyrimidin-5-yl}-3,3-dimethylurea](/img/structure/B2486787.png)

![N-benzyl-2-{7-methyl-3-oxo-5-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl}acetamide](/img/structure/B2486788.png)

![2-(8-(4-chlorophenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-phenylacetamide](/img/structure/B2486793.png)